molecular formula C29H26N4O3S B3006525 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1794781-05-7

2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B3006525
CAS No.: 1794781-05-7
M. Wt: 510.61
InChI Key: UGZAUSUPXJJPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C29H26N4O3S and its molecular weight is 510.61. The purity is usually 95%.
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Scientific Research Applications

Radioligand Imaging

A study by Dollé et al. (2008) discussed the synthesis of a compound from a similar chemical series, which was used as a selective radioligand for imaging the translocator protein with PET. This showcases the potential of such compounds in diagnostic imaging and possibly in monitoring neurological disorders.

Anti-Inflammatory and Analgesic Activity

Research by Sondhi et al. (2009) found that derivatives of a similar chemical structure showed significant anti-inflammatory and analgesic activities. This implies that the compound might have applications in pain management and inflammatory diseases.

Antifolate Inhibitors and Antitumor Agents

A study by Gangjee et al. (2007) synthesized classical antifolates and nonclassical analogues from a similar chemical family. These compounds were explored as potential dihydrofolate reductase inhibitors and antitumor agents, indicating the potential use of our compound of interest in cancer therapy.

Antimicrobial Activities

Wardkhan et al. (2008) Wardkhan et al. (2008) synthesized derivatives from a similar chemical structure that exhibited antimicrobial activities. This points to the possible use of the compound in developing new antimicrobial agents.

In Vitro Cytotoxic Activity Against Cancer Cell Lines

Al-Sanea et al. (2020) Al-Sanea et al. (2020) focused on the synthesis of compounds with a similar structure and tested their anticancer activity on cancer cell lines, showing potential in cancer research.

Mechanism of Action

The mechanism of action of pyrrolopyrimidine derivatives can vary greatly depending on their structure and the specific biological target. Some pyrrolopyrimidine derivatives have been found to inhibit certain enzymes, such as protein kinases .

Future Directions

Pyrrolopyrimidine derivatives are a class of compounds with diverse biological activities, making them interesting targets for future research. Potential areas of study could include the synthesis of new derivatives, investigation of their biological activities, and exploration of their mechanisms of action .

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O3S/c1-3-36-23-15-13-22(14-16-23)33-28(35)27-26(24(17-30-27)20-7-5-4-6-8-20)32-29(33)37-18-25(34)31-21-11-9-19(2)10-12-21/h4-17,30H,3,18H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZAUSUPXJJPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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